molecular formula C9H12O2 B072551 3-(3-Hydroxypropyl)phenol CAS No. 1424-74-4

3-(3-Hydroxypropyl)phenol

Cat. No.: B072551
CAS No.: 1424-74-4
M. Wt: 152.19 g/mol
InChI Key: TVQDIGAZKJXXLX-UHFFFAOYSA-N
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Description

3-(3-Hydroxypropyl)phenol is an organic compound with the molecular formula C9H12O2 It is a phenolic compound characterized by the presence of a hydroxyl group attached to a propyl chain, which is in turn attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxypropyl)phenol can be achieved through several methods. One common approach involves the reaction of phenol with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of phenol attacks the carbon atom bearing the chlorine atom, resulting in the formation of this compound.

Another method involves the reduction of 3-(3-Hydroxypropyl)benzaldehyde using a reducing agent such as sodium borohydride. This reduction process converts the aldehyde group to a hydroxyl group, yielding this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as palladium on carbon, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxypropyl)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The hydroxyl group in this compound can be oxidized to form a carbonyl group, resulting in the formation of 3-(3-Oxopropyl)phenol. Common oxidizing agents used in this reaction include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form 3-(3-Hydroxypropyl)cyclohexanol. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through reactions with appropriate reagents. For example, reaction with thionyl chloride can replace the hydroxyl group with a chlorine atom, forming 3-(3-Chloropropyl)phenol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Thionyl chloride (SOCl2), alkyl halides

Major Products Formed

    Oxidation: 3-(3-Oxopropyl)phenol

    Reduction: 3-(3-Hydroxypropyl)cyclohexanol

    Substitution: 3-(3-Chloropropyl)phenol

Scientific Research Applications

3-(3-Hydroxypropyl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties. It is used in assays to evaluate its effects on different biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of respiratory tract infections. Its phenolic structure suggests it may have anti-inflammatory and analgesic properties.

    Industry: this compound is used in the production of polymers and resins. Its hydroxyl group allows it to participate in polymerization reactions, leading to the formation of materials with desirable mechanical and chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxypropyl)phenol is primarily related to its phenolic structure. The hydroxyl group can donate hydrogen atoms, allowing the compound to act as an antioxidant by neutralizing free radicals. This antioxidant activity is crucial in preventing oxidative stress and damage to cells and tissues.

In biological systems, this compound may interact with various molecular targets, including enzymes and receptors. Its ability to modulate enzyme activity and receptor binding can influence cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

3-(3-Hydroxypropyl)phenol can be compared with other similar phenolic compounds, such as:

    4-(3-Hydroxypropyl)phenol: This compound has the hydroxyl group attached to the para position of the benzene ring, compared to the meta position in this compound. This positional difference can influence the compound’s reactivity and biological activity.

    3-(4-Hydroxybutyl)phenol: This compound has an additional carbon atom in the alkyl chain, which can affect its physical and chemical properties, such as solubility and boiling point.

    3-(3-Hydroxypropyl)anisole:

The uniqueness of this compound lies in its specific structure, which combines the phenolic hydroxyl group with a propyl chain, providing a balance of reactivity and stability that is valuable in various applications.

Properties

IUPAC Name

3-(3-hydroxypropyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7,10-11H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQDIGAZKJXXLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438466
Record name 3-(3-hydroxypropyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1424-74-4
Record name 3-Hydroxybenzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1424-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-hydroxypropyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenepropanol, 3-hydroxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

1.0M Lithium aluminum hydride in tetrahydrofuran (35.07 mL, 35.07 mmol) was added to a solution of 3-(3-hydroxyphenyl)propionic acid methyl ester (3.16 g, 17.5 mmol) in tetrahydrofuran (30 mL) at 0-5° C. under an argon atmosphere. The mixture was stirred at room temperature for 6 hours, and sodium sulfate decahydrate (15 g) was added to the mixture, followed by cooling to 0-5° C., and a dropwise addition of water (about 10 mL) and concentrated hydrochloric acid to pH 2-3. The mixture was extracted with ethyl acetate, and the extract was washed with water, brine, dried over magnesium sulfate, and concentrated to dryness. Purification by flash chromatography, eluting with hexane/ethyl acetate, gave 3-(3-hydroxypropyl)phenol as a clear oil (2.34 g, 88%).
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3.16 g
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30 mL
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35.07 mL
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sodium sulfate decahydrate
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15 g
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10 mL
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Synthesis routes and methods II

Procedure details

To a solution of ethyl 3-(3-hydroxyphenyl)propanoate (54.5 g) in DCM (926 mL) was added dropwise 1.0 M DIBAL in DCM (926 mL) at 0° C. over 1 hour under N2 gas atmosphere. 30% Rochelle salt aqueous solution (1.34 L) was added to the reaction mixture with dropping funnel at the same temperature. The resulting mixture was stirred for 7 hours at ambient temperature and the organic layer was separated. The aqueous layer was stand for 2 days and extracted with chloroform(1.5 L) 4 times. The combined organic layer was washed with brine, dried over anhydrous MgSO4, filtered and evaporated in vacuo to afford 3-(3-hydroxypropyl)phenol (40.2 g) as a yellow oil.
Quantity
54.5 g
Type
reactant
Reaction Step One
Name
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926 mL
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926 mL
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1.34 L
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Hydroxypropyl)phenol
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3-(3-Hydroxypropyl)phenol
Reactant of Route 3
3-(3-Hydroxypropyl)phenol
Reactant of Route 4
3-(3-Hydroxypropyl)phenol
Reactant of Route 5
3-(3-Hydroxypropyl)phenol
Reactant of Route 6
3-(3-Hydroxypropyl)phenol

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